Tegaserod-D11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

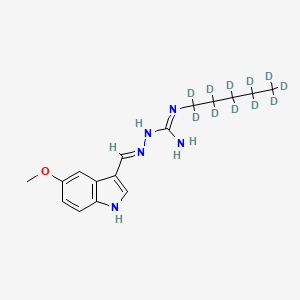

C16H23N5O |

|---|---|

Molecular Weight |

312.45 g/mol |

IUPAC Name |

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)guanidine |

InChI |

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+/i1D3,3D2,4D2,5D2,8D2 |

InChI Key |

IKBKZGMPCYNSLU-KHODFCECSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC |

Canonical SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Tegaserod-D11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its application in research, particularly in pharmacokinetic and bioanalytical studies.

Introduction to this compound

This compound is a stable, isotopically labeled form of Tegaserod, a compound known for its therapeutic effects on irritable bowel syndrome with constipation (IBS-C). In this compound, eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier than its parent compound, Tegaserod, a property that is leveraged in analytical chemistry.

The primary application of this compound in a research setting is as an internal standard for the quantification of Tegaserod in biological matrices. Its chemical and physical properties are nearly identical to Tegaserod, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry. This makes it an ideal tool for accurate and precise quantification in complex samples such as plasma, serum, and tissue homogenates.

Physicochemical Properties

The core chemical structure of this compound is identical to that of Tegaserod, with the exception of the isotopic labeling.

| Property | Tegaserod | This compound |

| Chemical Formula | C₁₆H₂₃N₅O | C₁₆H₁₂D₁₁N₅O |

| Monoisotopic Mass | 301.1903 g/mol | 312.2583 g/mol |

| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to Tegaserod |

| Solubility | Slightly soluble in ethanol, very slightly soluble in water | Not specified, expected to be similar to Tegaserod |

Mechanism of Action of the Parent Compound: Tegaserod

As this compound is used as an analytical tool and is not intended for therapeutic use, its biological activity is not its primary feature. However, understanding the mechanism of action of the parent compound, Tegaserod, is crucial for contextualizing its research applications.

Tegaserod is a partial agonist of the serotonin 5-HT4 receptor.[1][2] The activation of 5-HT4 receptors in the gastrointestinal tract stimulates the peristaltic reflex and intestinal secretion, and it also inhibits visceral sensitivity.[3] This mechanism of action underlies its effectiveness in treating IBS-C. Tegaserod also acts as an antagonist at the 5-HT2B receptor.[4]

Signaling Pathway

The activation of the 5-HT4 receptor by Tegaserod initiates a G-protein-coupled signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of the drug.

Figure 1: Simplified signaling pathway of Tegaserod via the 5-HT4 receptor.

Use of this compound in Research

The primary utility of this compound is as an internal standard in bioanalytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects.

Quantitative Analysis by LC-MS/MS

In a typical LC-MS/MS assay, a known amount of this compound is added to a biological sample (e.g., plasma) containing an unknown concentration of Tegaserod. The sample is then processed to extract both the analyte (Tegaserod) and the internal standard (this compound). During LC-MS/MS analysis, the two compounds co-elute from the liquid chromatography column but are detected as distinct entities by the mass spectrometer due to their mass difference. The ratio of the peak area of Tegaserod to the peak area of this compound is then used to calculate the concentration of Tegaserod in the original sample by comparing it to a calibration curve.

| Parameter | Tegaserod | This compound | Rationale |

| Precursor Ion (m/z) | 302.2 | 313.2 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The +11 Da shift for this compound is due to the 11 deuterium atoms. |

| Product Ion (m/z) | 173.2 | 173.2 | A common product ion is often chosen for quantification. In this case, a fragment that does not contain the deuterated portion of the molecule can be used for both. Alternatively, a deuterated fragment could be monitored. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity for quantification. |

Pharmacokinetic Studies

This compound is instrumental in conducting pharmacokinetic (PK) studies of Tegaserod. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in a biological system. Accurate measurement of drug concentrations over time is essential for determining key PK parameters.

| Pharmacokinetic Parameter | Value (for Tegaserod) |

| Bioavailability | ~10% (fasting) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour |

| Protein Binding | ~98% |

| Volume of Distribution (Vd) | 368 ± 223 L |

| Elimination Half-life (t½) | ~11 ± 5 hours (intravenous) |

| Clearance (CL) | 77 ± 15 L/h (intravenous) |

Note: These values are for the parent compound, Tegaserod, and are typically determined using an analytical method that employs a deuterated internal standard like this compound for accurate quantification.[2]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Tegaserod in Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

-

Spiking of Internal Standard: To 100 µL of human plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL. Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-4.0 min: Re-equilibration at 10% B

-

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Tegaserod: 302.2 → 173.2

-

This compound: 313.2 → 173.2 (predicted)

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Tegaserod utilizing this compound.

Figure 2: Typical experimental workflow for a pharmacokinetic study using this compound.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of Tegaserod. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data, which is fundamental for the accurate characterization of the pharmacokinetic profile of Tegaserod. This technical guide provides a foundational understanding of this compound and its application, serving as a valuable resource for scientists in the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to Tegaserod-D11: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies, designed to support research and development activities.

Chemical Structure and Properties

This compound is the isotopically labeled form of Tegaserod, where eleven hydrogen atoms have been replaced by deuterium. This substitution is typically employed to create a stable internal standard for quantitative bioanalytical assays by mass spectrometry.

Chemical Structure:

While the precise location of the eleven deuterium atoms is not consistently disclosed in publicly available literature, a common and chemically plausible structure involves the deuteration of the N-pentyl group. This is a likely site of metabolic activity, and its deuteration would enhance the stability of the molecule in biological matrices.

-

IUPAC Name: 1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(pentyl-d11)guanidine

-

CAS Number: 1134188-56-9[1]

-

Molecular Formula: C₁₆H₁₂D₁₁N₅O[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, Tegaserod.

| Property | This compound | Tegaserod |

| Molecular Weight | 312.45 g/mol [1] | 301.39 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] (for Tegaserod maleate) | White to off-white crystalline powder (for Tegaserod maleate) |

| Solubility | Slightly soluble in ethanol, very slightly soluble in water (for Tegaserod maleate) | Slightly soluble in ethanol, very slightly soluble in water (for Tegaserod maleate) |

| Melting Point | Not available | ~190 °C (for Tegaserod maleate) |

Pharmacological Properties

This compound is expected to have the same pharmacological profile as Tegaserod. Deuteration is not intended to alter the mechanism of action but to provide a distinct mass for analytical purposes.

Mechanism of Action:

Tegaserod is a selective partial agonist of the serotonin 5-HT4 receptor and an antagonist of the 5-HT2B receptor.

-

5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the release of neurotransmitters, such as acetylcholine and calcitonin gene-related peptide (CGRP). This enhances the peristaltic reflex, increases intestinal secretion, and promotes gastrointestinal motility. The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

5-HT2B Receptor Antagonism: Tegaserod also acts as an antagonist at 5-HT2B receptors. The clinical significance of this activity is still under investigation but may contribute to its overall therapeutic profile.

Signaling Pathway Diagrams

References

An In-depth Technical Guide to the Synthesis and Purification of Tegaserod-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategies for Tegaserod-D11, an isotopically labeled analog of the serotonin 5-HT4 receptor agonist, Tegaserod. Given the absence of a directly published synthesis for this compound, this document outlines a scientifically grounded, hypothetical pathway based on established synthetic methods for Tegaserod and deuterated alkylamines. All quantitative data, experimental protocols, and procedural workflows are presented to facilitate research and development in this area.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process, beginning with the synthesis of the deuterated intermediate, n-pentylamine-d11, followed by its condensation with a Tegaserod precursor.

Synthesis of n-Pentylamine-d11

A plausible route to n-pentylamine-d11 involves the reduction of a deuterated amide, which can be synthesized from a commercially available deuterated starting material. This method is adapted from established procedures for the synthesis of deuterated alkylamines.

Experimental Protocol:

-

Preparation of Deuterated Pentanamide: In a round-bottom flask, combine pentanoic acid-d9 (1 equivalent) with thionyl chloride (1.2 equivalents) and heat the mixture at 60°C for 2 hours to form the corresponding acid chloride. After cooling, the excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred solution of ammonia-d3 (excess) in THF at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is then evaporated, and the resulting solid is washed with cold diethyl ether to yield pentanamide-d12.

-

Reduction to n-Pentylamine-d11: The dried pentanamide-d12 (1 equivalent) is suspended in anhydrous THF under an inert atmosphere. To this suspension, lithium aluminum deuteride (LiAlD4) (1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is then refluxed for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of D2O, 15% NaOD in D2O, and more D2O. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed by distillation to afford n-pentylamine-d11.

Synthesis of this compound

The final synthesis of this compound is based on a patented method for the preparation of Tegaserod. This involves the coupling of S-methyl-isothiosemicarbazide hydroiodide with 5-methoxy-indole-3-carboxaldehyde, followed by reaction with n-pentylamine-d11.

Experimental Protocol:

-

Formation of the Isothiosemicarbazide Intermediate: In a suitable reaction vessel, a mixture of S-methyl-isothiosemicarbazide hydroiodide (1 equivalent) and 5-methoxy-indole-3-carboxaldehyde (1 equivalent) is suspended in an organic solvent such as methanol. A base, for instance, sodium methoxide (1 equivalent), is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate, 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, is collected by filtration and washed with cold methanol.

-

Formation of this compound: The intermediate from the previous step (1 equivalent) and n-pentylamine-d11 (1.1 equivalents) are dissolved in methanol and refluxed for 6 hours. Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude this compound free base as a solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Tegaserod, based on the reported yields for the non-deuterated analog. The yields for the deuterated synthesis are expected to be comparable.

| Step | Reactants | Product | Theoretical Yield | Reported Yield | HPLC Purity |

| Synthesis of this compound from Intermediate and n-pentylamine-d11 | 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, n-pentylamine-d11 | This compound | Quantitative | ~97% | >95% |

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research and pharmaceutical applications. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for removing impurities from solid organic compounds.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for the recrystallization of this compound should be determined empirically. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane are potential starting points.

-

Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.

Experimental Protocol:

-

Column and Mobile Phase: A C18 reverse-phase column is suitable for the purification of indole derivatives like Tegaserod. The mobile phase would typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation and Injection: The recrystallized this compound is dissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter. The sample is then injected onto the HPLC column.

-

Fraction Collection and Analysis: Fractions are collected as the compound elutes from the column. The purity of each fraction is assessed by analytical HPLC. Fractions with the desired purity are combined.

-

Product Isolation: The solvent is removed from the combined pure fractions under reduced pressure to yield the highly purified this compound.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: General purification workflow for this compound.

An In-Depth Technical Guide on the Core Mechanism of Action of Tegaserod-D11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tegaserod-D11 and its pivotal role as an internal standard in the quantitative bioanalysis of Tegaserod. The document details the underlying principles of its application, experimental methodologies, and the pharmacological context of Tegaserod's mechanism of action.

Introduction: The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte, such as this compound for the analysis of Tegaserod.

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is based on the following principles:

-

Chemical and Physical Homology: this compound is chemically identical to Tegaserod, with the only difference being the replacement of eleven hydrogen atoms with deuterium atoms. This results in a higher molecular weight, which is readily distinguishable by a mass spectrometer.

-

Co-elution and Similar Behavior: Due to its near-identical physicochemical properties, this compound co-elutes with Tegaserod during chromatographic separation and exhibits the same behavior during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer.

-

Correction for Variability: By adding a known amount of this compound to every sample, standard, and quality control sample at the beginning of the analytical process, it serves as a reliable reference. Any loss of the analyte during sample processing or fluctuations in instrument response will affect the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively canceling out these variations and leading to highly reliable data.

Pharmacological Mechanism of Action of Tegaserod

To understand the context of its measurement, it is important to be familiar with the pharmacological action of Tegaserod. Tegaserod is a selective serotonin 5-HT4 receptor partial agonist.[1] Its therapeutic effects are primarily mediated through the activation of these receptors in the gastrointestinal tract.

The signaling pathway initiated by Tegaserod binding to the 5-HT4 receptor involves:

-

Receptor Binding: Tegaserod binds to the 5-HT4 receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects of Tegaserod, which include the stimulation of the peristaltic reflex and intestinal secretion.[1]

Tegaserod also acts as a 5-HT2B receptor antagonist.[2]

Caption: Tegaserod's 5-HT4 receptor signaling cascade.

Analytical Methodology: Quantitative Determination of Tegaserod

The following sections detail a typical experimental protocol for the quantification of Tegaserod in human plasma using this compound as an internal standard with an LC-MS/MS system.

The general workflow for sample analysis is as follows:

Caption: Bioanalytical workflow for Tegaserod quantification.

This protocol is adapted from a validated method for Tegaserod quantification and is suitable for use with this compound as the internal standard.

3.2.1 Materials and Reagents

-

Tegaserod reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Deionized water

3.2.2 Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol) and vortex briefly.

-

Alkalinize the plasma by adding 50 µL of 0.1 M sodium hydroxide and vortex.

-

Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

3.2.3 Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Reversed-phase C18 column (e.g., 4.6 x 50 mm, 5 µm)

-

Mobile Phase: Methanol : 5 mM Ammonium Acetate (75:25, v/v), adjusted to pH 3.5 with glacial acetic acid

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3.2.4 Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tegaserod: m/z 302.5 → 173.2

-

This compound: The precursor ion would be approximately m/z 313.5. The product ion would need to be determined experimentally, but would be a fragment containing the deuterium labels.

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Data Presentation and Method Performance

A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables summarize typical performance characteristics for a robust LC-MS/MS assay for Tegaserod.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

|---|---|

| Linearity Range | 0.05 - 8.0 ng/mL |

| Correlation Coefficient (r) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|

| Low QC (0.1 ng/mL) | < 9.0% | ± 10% | < 10.0% | ± 12% |

| Mid QC (1.0 ng/mL) | < 8.0% | ± 9% | < 9.0% | ± 10% |

| High QC (6.0 ng/mL) | < 7.5% | ± 8% | < 8.5% | ± 9% |

(Note: %CV = Coefficient of Variation; % Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100)

Table 3: Recovery and Matrix Effect

| Analyte | Mean Absolute Recovery |

|---|---|

| Tegaserod | > 85% |

(Note: With a stable isotope-labeled internal standard like this compound, the matrix effect is expected to be minimal as it is corrected for by the IS.)

Conclusion

This compound serves as the gold standard internal standard for the quantitative analysis of Tegaserod in biological matrices. Its mechanism of action is rooted in its structural and chemical similarity to the analyte, allowing it to accurately correct for procedural variations. This guide provides the foundational knowledge and a detailed framework for the development and implementation of a robust, accurate, and precise bioanalytical method for Tegaserod, leveraging the distinct advantages of a stable isotope-labeled internal standard.

References

Applications of Tegaserod-D11 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2][3] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring safety and efficacy. Pharmacokinetic studies of tegaserod, like those of many pharmaceutical compounds, rely on robust bioanalytical methods for the accurate quantification of the drug in biological matrices.[4] A key component of achieving this accuracy is the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] Tegaserod-D11, a deuterated analog of tegaserod, serves as an ideal internal standard for these studies.

This technical guide provides an in-depth overview of the application of this compound in the pharmacokinetic analysis of tegaserod. It details the rationale for using a deuterated internal standard, presents typical experimental protocols, summarizes key pharmacokinetic data, and illustrates relevant pathways and workflows.

The Role of this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is added to samples to correct for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte (tegaserod), ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-eluting, chemically identical standard helps to normalize variations caused by matrix effects, leading to more accurate and precise quantification of the analyte.

Pharmacokinetic Profile of Tegaserod

The following table summarizes the key pharmacokinetic parameters of tegaserod based on data from clinical studies in healthy volunteers and IBS patients.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Absolute Bioavailability | ~10% (fasting) | |

| Effect of Food on Bioavailability | Reduced by 40-65% | |

| Distribution | ||

| Plasma Protein Binding | ~98% | |

| Volume of Distribution (Vd/F) | 7163.7 ± 2057.2 L (12 mg dose) | |

| Metabolism | ||

| Primary Pathways | 1. Presystemic acid-catalyzed hydrolysis followed by oxidation and conjugation. 2. Direct N-glucuronidation. | |

| Main Metabolite | 5-methoxyindole-3-carboxylic acid glucuronide (M29.0) | |

| Elimination | ||

| Plasma Clearance (CL/F) | 1894.2 ± 459.3 L/h (12 mg dose) | |

| Terminal Half-life (t1/2) | ~11 ± 5 hours (intravenous) | |

| Excretion | ~2/3 in feces (unchanged), ~1/3 in urine (as metabolites) |

Experimental Protocols

The following section details a representative experimental protocol for a pharmacokinetic study of tegaserod using this compound as an internal standard. This protocol is based on established LC-MS/MS methods for tegaserod quantification.

Sample Preparation (Plasma)

-

Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected range of tegaserod concentrations) to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Add 600 µL of ethyl acetate to each tube.

-

Vortex for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of clean tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:5 mM ammonium acetate, 75:25, v/v). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.

-

Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and 5 mM ammonium acetate (75:25, v/v), with the pH adjusted to 3.5 with acetic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical for this compound):

-

Tegaserod: m/z 302.5 → 173.2

-

This compound: m/z 313.5 → 184.2 (This is a predicted transition and would need to be optimized experimentally).

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both tegaserod and this compound.

-

Visualizations

Experimental Workflow for a Tegaserod Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

Metabolic Pathway of Tegaserod

Caption: Major metabolic pathways of Tegaserod.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to the robust and accurate quantification of tegaserod in biological matrices for pharmacokinetic studies. While specific published studies detailing the use of this compound are not widely available, the principles of its application are well-established in the field of bioanalysis. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists involved in the development and analysis of tegaserod, ensuring high-quality data for pharmacokinetic modeling and clinical decision-making.

References

- 1. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tegaserod for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. longdom.org [longdom.org]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

The Role of Stable Isotope Labeling with Tegaserod-D11 in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Tegaserod-D11, a stable isotope-labeled derivative of Tegaserod, in modern bioanalytical methodologies. Tegaserod is a selective serotonin 5-HT4 receptor agonist utilized in the management of irritable bowel syndrome with constipation (IBS-C). Accurate quantification of Tegaserod in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound, and includes a comprehensive summary of relevant quantitative data and visualizations of key biological and experimental workflows.

Introduction: The Imperative for Stable Isotope Labeling in Bioanalysis

In the realm of drug development and clinical pharmacology, the precise measurement of drug concentrations in biological fluids is a critical endeavor. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for such quantitative analyses due to its inherent selectivity, sensitivity, and speed. A key element in achieving reliable quantitative data with LC-MS/MS is the use of an appropriate internal standard (IS).

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the "gold standard". These SIL compounds co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most effective normalization and leading to highly accurate and precise results. This compound, a deuterated analog of Tegaserod, serves this crucial role in the bioanalysis of Tegaserod.

Tegaserod: Mechanism of Action and Signaling Pathway

Tegaserod is a partial agonist of the serotonin 5-HT4 receptor.[1][2] The activation of 5-HT4 receptors, which are G-protein coupled receptors, on enteric neurons in the gastrointestinal tract initiates a signaling cascade that leads to increased intestinal motility and secretion.[1] Upon binding of Tegaserod, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the release of neurotransmitters like acetylcholine. This cascade enhances the peristaltic reflex and intestinal secretion, alleviating the symptoms of IBS-C.[1]

Experimental Protocol: Quantification of Tegaserod in Human Plasma using this compound by LC-MS/MS

This section outlines a detailed experimental protocol for the quantitative analysis of Tegaserod in human plasma using this compound as an internal standard. The protocol is a composite based on established methodologies for Tegaserod bioanalysis.

Materials and Reagents

-

Tegaserod maleate reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Ammonium acetate

-

Glacial acetic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of this compound working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each plasma sample, except for the blank samples. Vortex for 10 seconds.

-

To induce basic conditions, add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 methanol:5 mM ammonium acetate).

-

Vortex for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Methanol : 5 mM Ammonium Acetate (pH 3.5 with acetic acid) (75:25, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tegaserod) | m/z 302.5 → 173.2[3] |

| MRM Transition (this compound) | m/z 313.5 → 184.2 (Predicted based on D11 mass shift) |

| Collision Gas | Nitrogen |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Note: The MRM transition for this compound is predicted based on the addition of 11 Daltons to the parent and likely major fragment ion. This should be empirically determined and optimized during method development.

Data Presentation and Interpretation

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Results for Tegaserod Assay |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 0.05 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.21% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.02% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | To be determined |

| Stability | Stable under various storage and handling conditions | Stable for 8h at room temp., 3 freeze-thaw cycles, and 30 days at -70°C |

Pharmacokinetic Data

The validated LC-MS/MS method employing this compound can be applied to determine the pharmacokinetic profile of Tegaserod in various populations. The following table summarizes pharmacokinetic parameters from a study in healthy Chinese volunteers after single oral doses of Tegaserod.

| Dose | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC₀₋₁₂ (ng·h/mL) (Mean ± SD) | t₁/₂ (h) (Mean ± SD) |

| 4 mg | 1.25 ± 0.53 | 1.00 ± 0.21 | 2.89 ± 0.88 | 3.11 ± 0.78 |

| 6 mg | 2.21 ± 0.52 | 1.05 ± 0.28 | 5.32 ± 1.21 | 3.93 ± 0.92 |

| 12 mg | 4.34 ± 1.66 | 1.04 ± 0.16 | 9.38 ± 3.42 | 3.47 ± 0.53 |

Data adapted from a study utilizing an LC-MS/MS method.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is integral to the development of robust, accurate, and precise LC-MS/MS methods for the quantification of Tegaserod in biological matrices. This technical guide has provided a comprehensive overview of the rationale, experimental procedures, and data interpretation involved in such analyses. The detailed protocols and summarized data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of Tegaserod. Adherence to these principles and methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of Tegaserod.

References

The Use of Tegaserod-D11 in 5-HT4 Receptor Binding Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Tegaserod-D11, a deuterated analog of the selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist Tegaserod, in receptor binding assays. This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to the use of this compound as a tool for studying the 5-HT4 receptor.

Introduction to Tegaserod and the 5-HT4 Receptor

Tegaserod is a well-characterized promotility agent that exerts its therapeutic effects through the activation of 5-HT4 receptors, which are predominantly expressed in the gastrointestinal tract.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal activity and smooth muscle function. This compound, as a deuterated isotopologue of Tegaserod, is a valuable tool in analytical and pharmacological studies, often utilized as an internal standard in mass spectrometry-based quantification.[4] While its primary application is in bioanalysis, its properties make it suitable for use in competitive receptor binding assays to determine the affinity of other compounds for the 5-HT4 receptor. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can sometimes lead to minor changes in binding affinity due to the kinetic isotope effect, although in many cases, the pharmacological activity is retained.[5]

Quantitative Data: Binding Profile of Tegaserod

Table 1: Binding Affinity of Tegaserod for Human 5-HT4 Receptors

| Receptor Subtype | pKi (mean ± s.d.) | Ki (nM) | Cell Line | Reference |

| 5-HT4(c) | 8.4 ± 0.1 | ~4 | HEK-293 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Binding Profile of Tegaserod at Various Human Serotonin Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT2A | 7.5 | ~32 | |

| 5-HT2B | 8.4 | ~4 | |

| 5-HT2C | 7.0 | ~100 |

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like Tegaserod initiates a cascade of intracellular events. The canonical pathway involves the coupling to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [³H]-GR113808, and unlabeled this compound as the competitor. This allows for the determination of the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).

-

Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 receptor antagonist).

-

Competitor Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor antagonist (e.g., 10 µM GR113808).

-

96-well Plates.

-

Glass Fiber Filters.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT4 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

Store membrane preparations at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (for the competition curve).

-

Buffer only (for total binding).

-

Non-specific binding control (for determining non-specific binding).

-

[³H]-GR113808 at a concentration close to its Kd (typically 0.1-0.5 nM).

-

Add the membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound serves as a valuable tool for researchers investigating the 5-HT4 receptor. While its primary use is as an internal standard in pharmacokinetic studies, its structural similarity to Tegaserod allows for its application in competitive binding assays to characterize the affinity of novel ligands. The protocols and data presented in this guide provide a framework for the effective use of this compound in 5-HT4 receptor research, contributing to a deeper understanding of its pharmacology and aiding in the development of new therapeutics targeting this important receptor.

References

- 1. Tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tegaserod: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Tegaserod-D11 in Metabolic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C). Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. This technical guide provides a preliminary investigation into the metabolic profiling of Tegaserod, with a special focus on the use of its deuterated analog, Tegaserod-D11, as an internal standard in quantitative bioanalysis. This document outlines the known metabolic pathways of Tegaserod, presents available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development.

Metabolic Pathways of Tegaserod

Tegaserod undergoes two primary metabolic transformations in the body.[1] The first is a presystemic, acid-catalyzed hydrolysis in the stomach, which is followed by oxidation and conjugation to produce the main metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29.0).[1] This major metabolite has been shown to have negligible affinity for 5-HT4 receptors.[1] The second pathway involves direct glucuronidation of the parent drug, leading to the formation of three isomeric N-glucuronides.[1]

Metabolic Transformation of Tegaserod

Caption: Major metabolic pathways of Tegaserod.

Quantitative Data

The pharmacokinetic parameters of Tegaserod have been well-characterized. However, detailed quantitative data for its metabolites are less readily available in the public domain. The following tables summarize the known pharmacokinetic parameters of Tegaserod and qualitative information about its primary metabolite, M29.0.

Table 1: Pharmacokinetic Parameters of Tegaserod in Healthy Individuals

| Parameter | Value | Reference |

| Bioavailability | ~10% (fasting) | [1] |

| Cmax (6 mg dose) | 2.9 ± 1.1 ng/mL | |

| Tmax | ~1 hour | |

| Volume of Distribution (Vd) | 368 ± 223 L | |

| Plasma Protein Binding | ~98% | |

| Terminal Half-life (t½) | ~11 ± 5 hours (IV) | |

| Plasma Clearance | 77 ± 15 L/h (IV) |

Note: Food can reduce the bioavailability of Tegaserod by 40-65% and Cmax by 20-40%.

Table 2: Information on the Main Metabolite of Tegaserod (M29.0)

| Parameter | Observation | Reference |

| Pharmacological Activity | Negligible affinity for 5-HT4 receptors | |

| Pharmacokinetics in Severe Renal Impairment | ||

| Cmax | Doubled compared to healthy subjects | |

| AUC | Increased 10-fold compared to healthy subjects |

Experimental Protocols

Accurate quantification of Tegaserod and its metabolites in biological matrices is essential for metabolic profiling studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and ensuring analytical accuracy. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.

Role of this compound as an Internal Standard

This compound is a deuterated analog of Tegaserod, which is chemically identical to the parent compound but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. In mass spectrometry, this mass difference allows for the differentiation of the analyte from the internal standard while ensuring that they co-elute chromatographically and have similar ionization efficiencies. This makes this compound an ideal internal standard for the accurate quantification of Tegaserod in biological samples.

Experimental Workflow for Tegaserod Metabolic Profiling

Caption: A typical workflow for the metabolic profiling of Tegaserod.

Sample Preparation: Protein Precipitation

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

-

Aliquoting: Aliquot a known volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume of a known concentration of this compound solution to each plasma sample.

-

Protein Precipitation: Add a threefold volume of ice-cold acetonitrile to each sample to precipitate plasma proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium acetate in water, pH 3.5) and an organic solvent (e.g., methanol) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

-

Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for Tegaserod and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tegaserod, its metabolites, and this compound are monitored.

-

MRM Transitions (Example for Tegaserod): m/z 302.2 → 173.2.

-

Signaling Pathway

Tegaserod exerts its therapeutic effect by acting as a partial agonist at the serotonin 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The primary pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of Tegaserod, such as increased intestinal motility and secretion.

Tegaserod-Induced 5-HT4 Receptor Signaling

Caption: The 5-HT4 receptor signaling pathway activated by Tegaserod.

Conclusion

This technical guide provides a foundational understanding of the metabolic profiling of Tegaserod, emphasizing the utility of this compound as an internal standard for accurate quantification. The primary metabolic pathways, including hydrolysis and glucuronidation, have been outlined, and available pharmacokinetic data have been presented. While detailed quantitative data for all of Tegaserod's metabolites remain to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust starting point for researchers in the field. The visualization of the metabolic and signaling pathways aims to facilitate a clearer comprehension of the underlying biological processes. Further research is warranted to fully characterize the pharmacokinetic profiles of Tegaserod's metabolites and their potential clinical implications.

References

An In-Depth Technical Guide to the Mass Spectrometry Behavior of Tegaserod-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry behavior of Tegaserod-D11, a deuterated internal standard for the quantitative analysis of Tegaserod. This document outlines key mass spectrometry parameters, experimental protocols, and relevant biological pathways to facilitate its effective use in research and drug development.

Introduction to Tegaserod and the Role of Deuterated Internal Standards

Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the management of irritable bowel syndrome with constipation (IBS-C).[1] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) for achieving the highest accuracy and precision.[2] Deuterated standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3][4]

Physicochemical Properties of Tegaserod and this compound

A summary of the key physicochemical properties of Tegaserod and its deuterated analog, this compound, is presented in Table 1.

| Property | Tegaserod | This compound |

| Molecular Formula | C₁₆H₂₃N₅O | C₁₆H₁₂D₁₁N₅O |

| Molecular Weight | 301.39 g/mol | 312.45 g/mol |

| Structure | 2-[(5-Methoxy-1H-indol-3-yl)methylene]-N-pentylhydrazinecarboximidamide | Deuterated analog of Tegaserod |

Mass Spectrometry Parameters and Fragmentation Analysis

Effective quantification using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Predicted MRM Transitions

Based on the known fragmentation of Tegaserod and the increased mass of the deuterated internal standard, the following MRM transitions are proposed for the analysis of Tegaserod and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Tegaserod | 302.5 | 173.2 | Positive |

| This compound | 313.5 | 184.2 | Positive |

Note: The precursor ion for this compound is predicted based on its molecular weight, assuming the formation of the [M+H]⁺ ion. The product ion is predicted based on the fragmentation of Tegaserod, with the assumption that the deuterium labels are retained on the larger fragment.

Proposed Fragmentation Pathway of Tegaserod

The fragmentation of Tegaserod in positive ion mode is proposed to occur as depicted in the following diagram. The indole moiety is a common site for fragmentation in such molecules. The major fragmentation pathway likely involves the cleavage of the hydrazinecarboximidamide side chain.

Caption: Proposed fragmentation pathway of protonated Tegaserod.

Experimental Protocols for LC-MS/MS Analysis

The following protocol is a recommended starting point for the development of a robust LC-MS/MS method for the simultaneous quantification of Tegaserod and this compound in biological matrices such as plasma.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 50 µL of 1M Sodium Hydroxide to basify the sample.

-

Add 600 µL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or a shallow gradient depending on matrix complexity |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 450°C |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Tegaserod Signaling Pathway

Tegaserod exerts its therapeutic effect primarily through the activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The binding of Tegaserod to the 5-HT4 receptor initiates a signaling cascade that ultimately leads to increased intestinal motility and secretion.

References

In-Depth Technical Guide to Tegaserod-D11 for Researchers

This guide provides a comprehensive overview of the commercial availability, technical specifications, and scientific applications of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. Designed for researchers, scientists, and drug development professionals, this document details commercial suppliers, experimental protocols, and the relevant signaling pathways, incorporating structured data and visual diagrams to facilitate understanding and application.

Commercial Suppliers and Availability of this compound

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The availability and product specifications can vary, and it is often synthesized upon request. Researchers are advised to contact the suppliers directly for the most current pricing and lead times.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Availability |

| MedchemExpress | 1134188-56-9 | C₁₆H₁₂D₁₁N₅O | 312.45 | >98% | Get quote |

| ChemicalBook | 1134188-56-9 | C₁₆H₂₃N₅O | 301.39 | Not Specified | Inquire |

| ChemBK | 1134188-56-9 | C₁₆H₂₃N₅O | 301.39 | Not Specified | Inquire |

| Clearsynth | 145158-71-0 (Unlabelled) | C₁₄H₁₂D₇N₅O | 280.38 | Not Specified | Enquire |

Note: The molecular formula and weight may differ slightly between suppliers based on the specific deuteration pattern. The CAS number 1134188-56-9 is specific to the D11 variant.

Scientific Background and Mechanism of Action

Tegaserod is a selective partial agonist for the serotonin 5-HT4 receptor and also exhibits antagonist activity at the 5-HT2B receptor.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which leads to the release of neurotransmitters that increase intestinal motility and secretion, and reduce visceral sensitivity.[3][4]

More recent research has also elucidated its role in cellular signaling pathways beyond its effects on gut motility. Notably, Tegaserod has been shown to blunt the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] This has opened avenues for investigating its potential in other therapeutic areas, including oncology.

This compound, as a deuterated analog, is primarily utilized in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule. This modification does not significantly alter the biological activity but allows for its use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of the non-deuterated drug in biological samples.

Signaling Pathways

Tegaserod's biological effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Tegaserod in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of small molecules in plasma.

Objective: To quantify the concentration of Tegaserod in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Tegaserod analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation and SPE): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Further purify the extract using a suitable Solid Phase Extraction (SPE) protocol to remove phospholipids and other interfering substances. Elute the analyte and internal standard. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Tegaserod: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).

- This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).

- Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of Tegaserod to this compound against the concentration of the Tegaserod standards. b. Use the regression equation from the calibration curve to calculate the concentration of Tegaserod in the unknown plasma samples.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using this compound.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, researchers should always refer to the supplier's documentation and relevant scientific literature.

References

Methodological & Application

Application Notes: Quantitative Analysis of Tegaserod in Human Plasma using Tegaserod-D11 as an Internal Standard by LC-MS/MS

Quantitative Analysis of Tegaserod in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the management of irritable bowel syndrome with constipation (IBS-C).[1] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines a detailed protocol for the quantitative analysis of Tegaserod in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Tegaserod-D11 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate Tegaserod and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Tegaserod to this compound against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Tegaserod reference standard

-

This compound (internal standard)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

HPLC system (e.g., Shimadzu, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)

-

Analytical column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)

Preparation of Solutions

-

Tegaserod Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tegaserod reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tegaserod stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Reconstitution Solution: 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 100 µL of 0.1 M sodium hydroxide to basify the plasma and vortex for 10 seconds.

-

Add 2.5 mL of ethyl acetate to each tube.

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 55 psi |

| Heater Gas (GS2) | 55 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tegaserod | 302.2 | 173.2 |

| This compound | 313.2 | 184.2 |

Note: The product ion for this compound is inferred based on the fragmentation of Tegaserod and the deuteration pattern. This should be confirmed experimentally.

Data Presentation

The following tables summarize the quantitative performance of the described method, based on typical validation parameters.

Table 2: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Tegaserod | 0.05 - 8.0 | > 0.999 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low (0.15) | < 9.0 | 95 - 105 | < 10.0 | 93 - 107 |

| Medium (2.0) | < 8.0 | 97 - 103 | < 9.0 | 96 - 104 |

| High (6.0) | < 7.5 | 98 - 102 | < 8.5 | 97 - 103 |

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Tegaserod | > 85 | Minimal |

| This compound | > 85 | Minimal |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of Tegaserod from plasma.

Tegaserod Signaling Pathway

References

Method Development for the Quantification of Tegaserod Using a Deuterated Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tegaserod in human plasma. The use of a stable isotope-labeled internal standard, Tegaserod-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4][5]

Tegaserod acts by stimulating 5-HT4 receptors in the gastrointestinal tract, which triggers the release of neurotransmitters and enhances intestinal motility and secretion. Understanding the signaling pathway of Tegaserod is essential for elucidating its mechanism of action.

Experimental Protocols

Materials and Reagents

-

Tegaserod (Reference Standard)

-

Tegaserod-d4 (Internal Standard)

-

Human Plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Formic Acid (AR grade)

-

Water (Deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Tegaserod and its deuterated internal standard from human plasma.

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of Tegaserod-d4 internal standard working solution (concentration to be optimized).

-

Vortex for 30 seconds.

-